Amyl decanoate

描述

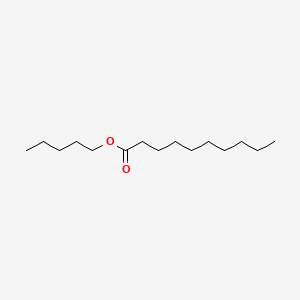

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFCELTJPRWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208064 | |

| Record name | Pentyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

167.00 °C. @ 20.00 mm Hg | |

| Record name | Pentyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5933-87-9 | |

| Record name | Pentyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis of Pentyl Decanoate (B1226879)

Biocatalysis, particularly through the use of enzymes, has emerged as a powerful and sustainable alternative for ester synthesis. These methods offer high specificity and operate under mild conditions, minimizing by-product formation and energy consumption. mdpi.com

Lipases and cutinases are the most prominent enzymes employed for the synthesis of esters like pentyl decanoate. mdpi.commdpi.com They are hydrolases that can catalyze esterification and transesterification reactions, especially in non-aqueous or low-water environments. mdpi.comaminer.cn

Lipase (B570770) Catalysis: Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Burkholderia cepacia (formerly Pseudomonas cepacia), are widely utilized for their broad substrate specificity and stability in organic solvents. mdpi.combioencapsulation.netresearchgate.net The synthesis proceeds via a direct esterification reaction between decanoic acid (the acyl donor) and pentanol (B124592) (the acyl acceptor). The use of immobilized lipases is particularly advantageous as it facilitates easy separation of the catalyst from the reaction mixture, enabling reuse and continuous processing. mdpi.com For instance, the kinetic resolution of racemic alcohols has been successfully achieved using Burkholderia cepacia lipase, which catalyzes the decanoylation with high enantioselectivity. rsc.org

Cutinase Catalysis: Cutinases, such as the one from the fungus Fusarium solani pisi, are also effective catalysts for ester synthesis. mdpi.comnih.gov Structurally, cutinases are simpler than lipases, lacking the hydrophobic lid that covers the active site in many lipases, which can make them accessible to a wider range of substrates. jmb.or.kr Research has shown that cutinases can effectively catalyze the synthesis of various alkyl esters, including decanoates. mdpi.comnih.gov Studies comparing different enzymes have found that cutinases can exhibit high esterification rates, sometimes showing a significant selectivity towards longer-chain carboxylic acids like decanoic acid, particularly in miniemulsion systems. nih.govnih.gov

To maximize the yield and efficiency of the chemoenzymatic synthesis of pentyl decanoate, several reaction parameters must be optimized. Key factors include the choice of solvent, temperature, substrate molar ratio, and water activity.

Solvents and Reaction Media: While solvent-free systems are often preferred from a green chemistry perspective, organic solvents like cyclohexane, tert-amyl alcohol, or tert-butyl methyl ether (tBuOMe) are frequently used to solubilize the hydrophobic substrates. mdpi.commdpi.comjmb.or.krnih.gov Deep eutectic solvents (DESs) and miniemulsion systems are emerging as novel media. nih.govfrontiersin.org Miniemulsions, consisting of substrate droplets dispersed in an aqueous phase, provide a large interfacial area for catalysis and can lead to high ester yields. bioencapsulation.netnih.gov

Temperature: The optimal temperature for enzymatic esterification is a trade-off between reaction rate and enzyme stability. For many lipases, temperatures between 30°C and 60°C are common. jmb.or.krnih.gov For example, in one study, the optimal temperature for synthesizing isoamyl butyrate (B1204436) with a cutinase was found to be around 30-50°C, with higher temperatures potentially destabilizing the enzyme and reaction products over time. jmb.or.kr

Substrate Molar Ratio: The ratio of decanoic acid to pentanol can significantly influence the reaction equilibrium. Often, a stoichiometric excess of one substrate (typically the alcohol) is used to shift the equilibrium towards product formation. mdpi.comlibretexts.org However, high concentrations of some alcohols can also inhibit or inactivate the enzyme. nih.gov

Water Removal: As esterification produces water, its removal from the reaction medium is crucial to drive the reaction forward and prevent the reverse hydrolytic reaction. libretexts.org This is often achieved by using molecular sieves, performing the reaction under vacuum, or using vinyl esters as acyl donors, which produce acetaldehyde (B116499) as a byproduct instead of water. researchgate.netjmb.or.krbeilstein-journals.org

Esterification Reactions via Lipase and Cutinase Catalysis

Conventional Chemical Synthesis Routes

Traditional chemical methods remain prevalent for the industrial-scale production of esters, valued for their speed and high conversion rates.

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org For pentyl decanoate, this involves heating decanoic acid with pentanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. brainly.comslideshare.nettandfonline.com

The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction through azeotropic distillation. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Transesterification is another key route for ester synthesis, involving the reaction of an ester with an alcohol to produce a different ester and alcohol. nih.gov In the context of pentyl decanoate, this could involve reacting a simple ester of decanoic acid (e.g., methyl decanoate or ethyl decanoate) with pentanol. tandfonline.comnih.gov This reaction can be catalyzed by either acids or bases. rsc.org

Base-catalyzed transesterification is generally faster than acid-catalyzed reactions but is sensitive to the presence of water and free fatty acids. Industrially, transesterification is a major process for producing biodiesel (fatty acid methyl or ethyl esters) from triglycerides. mdpi.com The same principles apply to the synthesis of flavor and fragrance esters like pentyl decanoate. google.com

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for ester synthesis.

Heterogeneous Catalysts: The use of solid acid catalysts, such as porous phenol-sulfonic acid-formaldehyde resins, is a green alternative to homogeneous catalysts like sulfuric acid. nih.gov These catalysts are easily separated from the reaction mixture, are often reusable, and reduce corrosive waste streams. nih.gov

Solvent-Free and Alternative Solvents: As mentioned in the biocatalysis section, eliminating organic solvents (solvent-free systems) or replacing them with greener alternatives (e.g., tBuOMe, ionic liquids, deep eutectic solvents) is a key goal. mdpi.commdpi.combeilstein-journals.org

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation can accelerate the reaction rate of esterification, allowing for shorter reaction times and milder conditions, often at ambient temperature. tandfonline.com This technique has been shown to be effective for acid-catalyzed esterifications, yielding products in good yields with simple workups. tandfonline.com

Biocatalysis: The chemoenzymatic routes discussed in section 2.1 are themselves a cornerstone of green chemistry, offering high selectivity under mild conditions and reducing the generation of hazardous waste. mdpi.commdpi.com

Table of Compounds

Transesterification Processes

Synthesis of Pentyl Decanoate Derivatives and Analogs

The functional properties of pentyl decanoate can be tailored for specific applications through the synthesis of its derivatives and analogs. Advanced organic synthesis methodologies enable precise modifications to the core molecular structure, leading to compounds with altered physical, chemical, and biological characteristics. These approaches include introducing functional groups, modifying the alkyl or acyl chains, and controlling stereochemistry.

A novel class of decanoic acid derivatives, alkyl 5-acyloxydecanoates, has been developed. google.com These compounds are noted for their potential application in flavoring compositions, where they can impart milk, fat, or cream-like sensory impressions to food products. google.com

The synthesis of these derivatives involves a multi-step process starting from a δ-lactone, specifically δ-decalactone. The general synthetic scheme proceeds as follows:

Halogenation of δ-lactone: The initial step involves the reaction of δ-decalactone with a halogenating agent, such as hydrobromic acid, to open the lactone ring and form 5-hydroxydecanoic acid, which is subsequently converted to a 5-halodecanoic acid derivative.

Esterification: The resulting 5-halodecanoic acid is then esterified with an appropriate alcohol (R²OH, where R² can be a pentyl group, for instance) under acidic conditions to yield an alkyl 5-halodecanoate.

Acyloxylation: The key transformation is the introduction of the acyloxy group. The alkyl 5-halodecanoate is reacted with a salt of a carboxylic acid (R³COOM, where R³ is an alkyl or other organic group, and M is a metal cation like sodium or potassium). This nucleophilic substitution reaction replaces the halogen at the C-5 position with an acyloxy group, yielding the target alkyl 5-acyloxydecanoate. google.com

A representative synthesis, that of propyl 5-acetoxydecanoate, is detailed in the literature, illustrating the practical application of this methodology. google.com By varying the alcohol used in the esterification step (e.g., using 1-pentanol) and the carboxylic acid salt in the acyloxylation step, a diverse library of alkyl 5-acyloxydecanoate derivatives can be generated.

Table 1: Synthetic Pathway for Alkyl 5-Acyloxydecanoate

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | δ-Decalactone | Hydrobromic Acid | 5-Bromodecanoic acid |

| 2 | 5-Bromodecanoic acid, Alcohol (e.g., 1-Pentanol) | Acid catalyst (e.g., H₂SO₄) | Pentyl 5-bromodecanoate |

The physicochemical properties of esters like pentyl decanoate are intrinsically linked to their molecular structure. Strategic modifications to the alkyl (pentyl) or acyl (decanoyl) chains can significantly alter characteristics such as viscosity, melting point, hydrolytic stability, and biodegradability. iastate.eduaston-chemicals.comresearchgate.net

Chain Branching: Introducing branching into the ester's carbon skeleton is a common strategy to modify its properties. aston-chemicals.com

Hydrolytic Stability: Highly branched esters exhibit greater hydrolytic stability. The branching acts as a physical or steric barrier, impeding the access of water molecules to the ester linkage, which is the reaction site for hydrolysis. aston-chemicals.com This is particularly relevant in formulating products outside the optimal pH range of 5 to 10. aston-chemicals.com

Sensory Properties: Branching also influences the tactile feel or "skin-feel" of an ester when used in cosmetic formulations. aston-chemicals.com

Biodegradability: The total carbon number of an ester influences its anaerobic biodegradability. Studies on various alkyl esters in marine sediment suggest that optimal biodegradation occurs for esters with a total carbon number between 12 and 18. researchgate.net The use of branched alcohols was found to decrease biodegradability. researchgate.net

Unsaturation: The presence of double bonds within the carbon chains can also modify ester properties.

Melting Point & Stability: Eliminating double bonds generally increases the melting point and oxidative stability of the fatty acid ester. iastate.edu

Biodegradability: Conversely, the presence of an unsaturated bond in the acid moiety has been shown to increase the rate and completeness of anaerobic biodegradation. researchgate.net

Table 2: Impact of Structural Modifications on Ester Properties

| Structural Modification | Effect on Property | Rationale |

|---|---|---|

| Increased Branching | Increased Hydrolytic Stability | Steric hindrance at the ester linkage blocks water access. aston-chemicals.com |

| Increased Chain Length | Decreased Polarity, Decreased Hydrolytic Susceptibility | Reduces interaction with water, making the molecule more lipophilic. aston-chemicals.com |

| Total Carbon Number (12-18) | Optimal Anaerobic Biodegradability | Structure is more amenable to microbial breakdown in marine environments. researchgate.net |

| Presence of Unsaturation | Increased Anaerobic Biodegradability | The double bond may serve as a site for initial enzymatic attack. researchgate.net |

| Removal of Unsaturation | Increased Melting Point and Stability | Leads to a more ordered packing of molecules and removes reactive sites. iastate.edu |

Chirality plays a crucial role in the biological activity of many molecules. The synthesis of specific enantiomers of pentyl decanoate analogs, such as (R)-2-pentyl decanoate or (S)-2-pentyl decanoate, requires stereoselective methods. Chemoenzymatic approaches, particularly those utilizing lipases, are highly effective for this purpose. researchgate.netresearchgate.net

A powerful strategy for producing enantiopure esters is Dynamic Kinetic Resolution (DKR). researchgate.netencyclopedia.pub This process combines the enantioselective acylation of an alcohol catalyzed by a lipase with the simultaneous in situ racemization of the less reactive alcohol enantiomer. encyclopedia.pub

The synthesis of an enantiomerically pure secondary ester like (R)-2-pentyl decanoate could be achieved via DKR of racemic 2-pentanol (B3026449). The process would involve:

Enantioselective Acylation: A lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the transesterification between racemic 2-pentanol and an acyl donor (e.g., ethyl decanoate). Lipases typically exhibit high selectivity, preferentially acylating one enantiomer of the alcohol. For instance, the enzyme's active site might preferentially bind and react with (R)-2-pentanol over the (S)-enantiomer. encyclopedia.pub

Racemization of Unreacted Alcohol: A metal catalyst (often based on ruthenium or vanadium) is added to the reaction mixture. researchgate.net This catalyst's role is to continuously convert the unreacted (S)-2-pentanol into a racemic mixture of (R)- and (S)-2-pentanol.

Quantitative Conversion: Because the unreactive (S)-enantiomer is constantly being converted back into the reactive (R)-enantiomer, the enzymatic acylation can proceed until, theoretically, the entire starting amount of racemic alcohol is converted into a single enantiomer of the desired ester. This allows for yields approaching 100%, overcoming the 50% maximum yield limitation of a standard kinetic resolution. researchgate.netencyclopedia.pub

This chemoenzymatic DKR methodology is a general and practical process for accessing enantiopure esters from racemic chiral alcohols. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Pentyl decanoate |

| Alkyl 5-acyloxydecanoate |

| δ-Decalactone |

| 5-Hydroxydecanoic acid |

| 5-Halodecanoic acid |

| Alkyl 5-halodecanoate |

| Propyl 5-acetoxydecanoate |

| 1-Pentanol |

| Sodium acetate |

| (R)-2-Pentyl Decanoate |

| (S)-2-Pentyl Decanoate |

| 2-Pentanol |

Advanced Spectroscopic and Analytical Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the effective isolation, identification, and precise quantification of pentyl decanoate (B1226879) and related ester compounds. These methods exploit differential interactions of analytes with stationary and mobile phases to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the detailed analysis of volatile and semi-volatile organic compounds, including esters such as pentyl decanoate. This hyphenated technique first separates individual components of a mixture based on their volatility and affinity for a chromatographic column, followed by mass spectrometry which provides characteristic fragmentation patterns for unequivocal identification. e3s-conferences.orgresearchgate.netiastate.edumdpi.com

Spectral information for pentyl decanoate, including its GC-MS spectra, is readily available in comprehensive chemical databases like PubChem and the Human Metabolome Database (HMDB). nih.govnih.govhmdb.ca Analysis conducted in Electron Ionization (EI-B) positive mode reveals a distinct mass fragmentation profile. Prominent mass-to-charge ratio (m/z) peaks observed for pentyl decanoate include a base peak at 70.0 (99.99% relative intensity), followed by peaks at 43.0 (69.46%), 173.0 (51%), 41.0 (39.21%), and 55.0 (31.45%). nih.govnih.gov Analytical instruments such as the HITACHI M-80B and HITACHI M-80 have been utilized for these analyses. nih.govnih.gov

GC-MS is critically important for identifying chemical constituents across a wide array of samples. Its utility has been demonstrated in characterizing various esters, including ethyl decanoate, ethyl hexanoate (B1226103), and ethyl octanoate (B1194180), found in diverse matrices such as Chinese liquors, industrial ethanol, tequila, and wine. e3s-conferences.orgiastate.edumdpi.comscilit.comacs.org The high sensitivity inherent to GC-MS makes it particularly effective for detecting and identifying compounds present at trace concentrations. researchgate.netmdpi.com

Table 1: Characteristic GC-MS (EI-B Positive Mode) Peaks for Pentyl Decanoate

| m/z | Relative Intensity (%) |

| 70.0 | 99.99 |

| 43.0 | 69.46 |

| 173.0 | 51.00 |

| 41.0 | 39.21 |

| 55.0 | 31.45 |

Gas Chromatography-Flame Ionization Detector (GC-FID) is a robust and widely adopted technique for the quantitative analysis of volatile organic compounds, including esters. The FID operates by combusting organic analytes as they elute from the GC column, generating an electrical signal that is directly proportional to the mass of the compound present. iastate.eduresearchgate.netgcms.cz

GC-FID is frequently employed for the precise quantification of various esters, such as ethyl hexanoate and ethyl decanoate, in complex samples like fruit brandies and industrial ethanol. iastate.eduresearchgate.net The analytical performance of GC-FID is often enhanced when coupled with efficient sample preparation methods, such as Solid-Phase Microextraction (SPME), to achieve superior sensitivity. iastate.edu

Method validation for GC-FID typically involves rigorous assessment of parameters including linearity, repeatability, and the determination of detection and quantification limits. nih.gov For pentyl decanoate, purity assessments are commonly performed using GC-FID, with reported purities often exceeding 93.0%. gcms.czavantorsciences.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful chromatographic technique suitable for the analysis of a broad spectrum of compounds, including esters, particularly those that are less volatile or thermally unstable. While direct, extensive literature on HPLC analysis specifically for pentyl decanoate may be limited, HPLC is routinely applied for the analysis of related decanoate esters and other complex esters. sielc.comgoogle.comresearchgate.net

For example, HPLC methods have been developed and validated for determining the purity and identifying related substances in pharmaceutical compounds such as naltrexone (B1662487) decanoate and haloperidol (B65202) decanoate. google.comresearchgate.net These methods commonly employ reverse phase (RP) columns, such as C18, utilizing mobile phases that are typically mixtures of acetonitrile, water, and an acidic modifier like phosphoric acid. For compatibility with mass spectrometry detection, formic acid is often preferred as the acidic modifier. sielc.comresearchgate.net

Beyond quantitative analysis, HPLC is also invaluable for the isolation of impurities and for preparative-scale separations, enabling the purification of target compounds from complex mixtures for further study or application. sielc.com

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) represents a significant advancement in the field of sample preparation and analysis of volatile and semi-volatile compounds. This innovative solventless technique is highly regarded for its speed, simplicity, reproducibility, and its ability to efficiently extract and concentrate analytes from diverse sample matrices. iastate.edumdpi.comresearchgate.netedpsciences.org

SPME-GC-MS is particularly well-suited for the analysis of various esters, including ethyl hexanoate, ethyl octanoate, and ethyl decanoate, in a wide range of beverage samples such as wine, whiskey, tequila, and industrial ethanol. iastate.edumdpi.comscilit.comacs.orgresearchgate.netedpsciences.org The technique involves the use of a fiber coated with an extractive phase, commonly polydimethylsiloxane (B3030410) (PDMS), Carboxen/PDMS, or PDMS/DVB, which selectively adsorbs or absorbs the analytes from the sample headspace or directly from the liquid phase. iastate.edumdpi.comedpsciences.org

Achieving optimal extraction efficiencies necessitates meticulous optimization of SPME parameters, including the selection of the appropriate fiber coating, extraction temperature, extraction time, and the influence of salt addition. iastate.eduedpsciences.org The synergistic coupling of SPME with GC-MS provides exceptional sensitivity and enables the detection and quantification of compounds at very low, trace levels. iastate.edumdpi.com

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive and efficient extraction technique frequently integrated with GC-MS (SBSE-GC-MS) for the analysis of volatile and semi-volatile compounds. gcms.czgerstelus.comresearchgate.netmsconsult.dknih.gov The core component of SBSE is a magnetic stir bar coated with an extractive phase, most commonly polydimethylsiloxane (PDMS). gcms.czgerstelus.comresearchgate.netmsconsult.dk

SBSE offers several notable advantages, including the potential for automation, the ability to work with very small sample sizes, solventless extraction, and significantly improved detection limits compared to more traditional methods. gerstelus.com While PDMS phases are particularly effective for extracting non-polar analytes, continuous advancements have led to techniques such as multi-SBSE (utilizing both PDMS and ethyleneglycol-modified silicone (EG-Sil) twisters) or sequential SBSE. These innovations enhance the recovery of more polar compounds and provide more uniform enrichment across a broader range of analyte polarities. gcms.czgerstelus.com

SBSE has been successfully applied in the analysis of flavor compounds, including esters like ethyl decanoate, in complex food and beverage matrices such as beer and wine. gerstelus.comresearchgate.netmsconsult.dknih.gov Studies indicate that SBSE provides accurate quantitation and is highly effective in detecting odor-active compounds, thereby significantly contributing to flavor chemistry research. msconsult.dk

Solid-Phase Microextraction (SPME) Coupled with GC-MS

Advanced Analytical Method Development and Validation

The development and validation of analytical methods for ester analysis, such as for pentyl decanoate, are critical to ensure the reliability, accuracy, and precision of quantitative measurements.

Method Detection Limits and Quantification Limits in Ester Analysis

Method Detection Limits (MDLs) and Quantification Limits (LOQs) are fundamental parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero navy.mil. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy waters.comresearchgate.net.

These limits are often determined using a signal-to-noise ratio (S/N) approach, where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ waters.comresearchgate.net. Alternatively, they can be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), with LOD = 3.3 × σ/S and LOQ = 10 × σ/S researchgate.net.

For ester analysis, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), MDLs and LOQs can vary significantly depending on the specific ester, matrix, and analytical setup. For instance, in the analysis of phthalate (B1215562) esters in edible vegetable oils by GC-MS/MS, low detection limits (LODs) of 0.218-1.367 μg/kg and quantification limits (LOQs) of 0.72-4.51 μg/kg were achieved nih.gov. For phosphate (B84403) ester flame retardants, detection limits ranged from 0.3 ng/mL to 36 ng/mL depending on the compound and method nih.gov.

Repeatability and Reproducibility in Analytical Measurements

Precision is a measure of the agreement among independent test results obtained under stipulated conditions. It encompasses repeatability and reproducibility ut.eeresearchgate.net. These parameters are crucial for assessing the reliability of an analytical method.

Repeatability (Intra-laboratory precision): This refers to the closeness of results obtained with the same sample, using the same measurement procedure, operator, equipment, and laboratory, over a short period of time ut.eeresearchgate.netdyndns.org. It represents the smallest possible variation in results ut.ee. For ester analysis, relative standard deviations (RSDs) for repeatability are often very low, indicating high precision under identical conditions researchgate.net. For example, in a method for phthalate esters, RSDs were in the range of 1.01% and 5.26% (n=7) nih.gov. Another study on volatile fatty acid ethyl esters reported repeatability with RSDs between 1% and 30% researchgate.net.

Reproducibility (Inter-laboratory precision): This expresses the precision between measurement results obtained at different laboratories, with different operators and equipment ut.eeresearchgate.netdyndns.org. Reproducibility studies are particularly beneficial when an analytical method is intended for standardization or use across multiple laboratories ut.ee. For volatile fatty acid ethyl esters, reproducibility was reported with RSDs between 1% and 18% researchgate.net.

Ensuring good repeatability and reproducibility is vital for the widespread applicability and trustworthiness of analytical methods for compounds like pentyl decanoate.

Use of Internal Standards for Quantitative Analysis (e.g., 4-Methylpentan-2-ol, Methyl Octanoate)

Internal standards (IS) are compounds added to samples, blanks, and calibration standards at a known concentration to compensate for variations in sample preparation, injection volume, and instrument response during quantitative analysis amazonaws.com. The use of internal standards is a common practice in chromatographic methods like GC-MS or GC-FID, particularly for the accurate quantification of volatile and semi-volatile compounds, including esters researchgate.netamazonaws.comrsc.orgacs.org.

Examples of Internal Standards in Ester Analysis:

4-Methylpentan-2-ol (also known as 4-hydroxy-4-methyl-2-pentanone or 4-hydroxy-4-methyl-2-pentanol): This compound has been successfully used as an internal standard in the GC-FID analysis of various volatile organic compounds, including esters, in complex matrices such as ciders and wines rsc.orgscielo.org.za. It helps in calculating the relative area of target analytes against its own, thereby improving the linearity and accuracy of the calibration curves rsc.org.

Methyl Octanoate: Methyl octanoate is frequently employed as an internal standard for the quantitative analysis of fatty acid ethyl esters and other volatile compounds researchgate.netamazonaws.comacs.org. Its structural similarity to many esters makes it a suitable choice, as it is expected to behave similarly during extraction, concentration, and chromatographic analysis amazonaws.com. For instance, it was used as an internal standard in the quantification of ethyl esters in raw spirits using solid phase microextraction and gas chromatography researchgate.net. It has also been used in GC-MS analysis of volatile constituents where it was added to the eluent during solid phase extraction amazonaws.com.

The selection of an appropriate internal standard is crucial. An ideal internal standard should be chemically similar to the analytes of interest, not present in the original sample, and elute close to the analytes without co-eluting with other compounds.

Biological and Biochemical Studies of Pentyl Decanoate

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure influence its biological activity. These investigations are crucial for understanding the mechanisms of action and for designing compounds with desired biological properties.

Correlation of Molecular Structure with Biological Activity (e.g., Pheromonal Attractiveness)

The (R)-2-pentyl decanoate (B1226879) isomer has been identified as a significant component of the sex pheromone for the bagworm moth, Thyridopteryx ephemeraeformis nih.govnih.govnih.govuni.lunih.govwmcloud.org. Observations from SAR studies on this pheromone and its analogs reveal a direct correlation between molecular structure and biological attractiveness nih.govnih.gov. Key molecular features such as size, shape, charge distribution, and chirality are intrinsically linked to the compound's ability to elicit a pheromonal response nih.govnih.gov. These physical attributes play a critical role in the interaction between the pheromone molecule and the moth's olfactory receptors, dictating the level of attractiveness observed nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) for Toxicity Analysis of Esters

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity, including toxicity, of chemical compounds based on their molecular descriptors nih.govfishersci.co.uknih.govnih.govnih.gov. For esters, QSAR models are particularly valuable for assessing environmental and health risks nih.govfishersci.co.uknih.govnih.govnih.gov. Studies have developed QSAR models for predicting the acute aquatic toxicity of aliphatic esters, including those towards organisms like Tetrahymena pyriformis nih.govnih.govnih.gov. These models often utilize molecular descriptors calculated from the chemical structure to establish correlations with observed toxic effects nih.govnih.govnih.gov. For instance, a QSAR model for the prediction of aquatic toxicity (log 1/IGC50) of aliphatic esters towards Tetrahymena pyriformis achieved a satisfactory predictive ability with a coefficient of determination (R²) of 0.899 and a leave-one-out cross-validation coefficient (Q² LOO) of 0.928 nih.govnih.gov.

Another application of QSAR in ester toxicity involves phthalate (B1215562) esters (PAEs), where 3D-QSAR models have been developed to explore their toxic effects on cell viability and Nrf2 in HepG2 cells, as well as their acute oral toxicity (LD50) in rats fishersci.co.uk. These models indicated that the electrostatic field contributed significantly to the toxic effects, suggesting electrostatic interactions of ester bonds within cells fishersci.co.uk. Furthermore, the hydrophobicity of molecules was identified as an important parameter characterizing the toxicity of compounds fishersci.co.uk.

Table 1: Representative QSAR Model Performance for Aliphatic Ester Aquatic Toxicity

| Parameter | Value | Description | Citation |

| R² | 0.899 | Coefficient of determination (training set) | nih.govnih.gov |

| Q² LOO | 0.928 | Leave-one-out cross-validation coefficient | nih.govnih.gov |

| F | 137.73 | Fisher's F-statistic | nih.govnih.gov |

| RMSE | 0.263 | Root Mean Square Error | nih.govnih.gov |

Metabolic Pathways and Biotransformation

The biological fate of esters like pentyl decanoate involves enzymatic processes that break down the compound into smaller, more readily metabolized molecules.

Enzymatic Hydrolysis of Esters

Enzymatic hydrolysis is a primary biotransformation pathway for esters, involving the cleavage of the ester bond through the addition of water nih.govwikipedia.orgfishersci.comnih.govfishersci.cafishersci.atciteab.comguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov. This reaction is catalyzed by a diverse family of enzymes known as hydrolases, specifically esterases and lipases nih.govwikipedia.orgfishersci.comnih.govfishersci.cafishersci.atciteab.comguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov. These enzymes are characterized by their ability to cleave ester bonds, with some exhibiting specificity for short-chain fatty acyl esters, while others target aromatic esters or acetyl groups on polysaccharides nih.gov.

For instance, pig liver esterase (PLE) is a widely utilized enzyme for asymmetric ester hydrolysis, capable of hydrolyzing various esters, including glutarate esters, malonates, cyclic diesters, and monoesters wikipedia.orgfishersci.ca. Lipases, such as Candida rugosa lipase (B570770), also catalyze the hydrolysis of ester bonds, and their efficiency can be influenced by factors like substrate concentration and interfacial area fishersci.atciteab.com. The enzymatic hydrolysis of pentyl decanoate would yield decanoic acid and 1-pentanol. This initial step is crucial as it converts the ester into its constituent fatty acid and alcohol, which can then enter further metabolic pathways regulations.govloradchemical.com.

Beta-Oxidation Pathway in Fatty Acid Metabolism

Following enzymatic hydrolysis, the resulting fatty acid (decanoic acid in the case of pentyl decanoate) is primarily metabolized through the beta-oxidation pathway regulations.govloradchemical.comuni.lunih.govlipidmaps.orgmpg.dewmcloud.orgguidetopharmacology.orgguidetoimmunopharmacology.org. This catabolic process occurs mainly in the mitochondria in eukaryotes and involves a series of four reactions that progressively shorten the fatty acyl-CoA chain by two carbons in each cycle regulations.govuni.lulipidmaps.orgmpg.de.

The steps of beta-oxidation are:

Oxidation: The fatty acyl-CoA is dehydrogenated by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and producing FADH₂ regulations.govuni.lulipidmaps.orgmpg.de.

Hydration: The trans-Δ²-enoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxyacyl-CoA regulations.govuni.lulipidmaps.orgmpg.de.

Oxidation (second): L-3-hydroxyacyl-CoA is dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase, forming 3-ketoacyl-CoA and producing NADH regulations.govuni.lulipidmaps.orgmpg.de.

Thiolysis: 3-ketoacyl-CoA is cleaved by ketoacyl-CoA thiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons, which then re-enters the cycle regulations.govuni.lulipidmaps.orgmpg.de.

Before entering beta-oxidation, fatty acids must be activated to fatty acyl-CoA esters, an ATP-requiring reaction catalyzed by fatty acyl-CoA synthetase, typically occurring in the endoplasmic reticulum or the outer mitochondrial membrane regulations.govmpg.de. For longer-chain fatty acids, a carnitine shuttle mechanism is required to transport the acyl-CoA esters into the mitochondrial matrix where beta-oxidation takes place regulations.govlipidmaps.orgmpg.de. The acetyl-CoA generated from beta-oxidation subsequently enters the tricarboxylic acid (TCA) cycle, leading to the production of energy in the form of ATP and NADH loradchemical.comuni.lulipidmaps.orgmpg.de.

Table 2: Key Steps in Beta-Oxidation of Fatty Acids

| Step | Enzyme Involved | Reactant | Product | Coenzyme Produced | Citation |

| 1. Oxidation | Acyl-CoA dehydrogenase | Fatty acyl-CoA | trans-Δ²-enoyl-CoA | FADH₂ | regulations.govuni.lulipidmaps.orgmpg.de |

| 2. Hydration | Enoyl-CoA hydratase | trans-Δ²-enoyl-CoA | L-3-hydroxyacyl-CoA | None | regulations.govuni.lulipidmaps.orgmpg.de |

| 3. Oxidation | 3-hydroxyacyl-CoA dehydrogenase | L-3-hydroxyacyl-CoA | 3-ketoacyl-CoA | NADH | regulations.govuni.lulipidmaps.orgmpg.de |

| 4. Thiolysis | Ketoacyl-CoA thiolase | 3-ketoacyl-CoA | Acetyl-CoA + (Fatty acyl-CoA)n-2 | None | regulations.govuni.lulipidmaps.orgmpg.de |

Role in Cellular Energy Metabolism and Lipid Transport

Pentyl decanoate is categorized as a fatty acid ester. nih.govuni.luuni.lunih.gov In biological systems, fatty acid esters, including pentyl decanoate, are intrinsically linked to lipid metabolism pathways. nih.govuni.luuni.lu These compounds play a role in the intricate processes of lipid transport within cells and across biological membranes. nih.govuni.luuni.lu Furthermore, pentyl decanoate has been identified for its biological role as an energy source, highlighting its potential contribution to cellular energy dynamics. nih.govuni.luuni.lu

Production by Microorganisms (e.g., Yeasts in Fermentation)

While fatty acid esters are known to be produced by various biological processes, direct information specifically detailing the production of pentyl decanoate by microorganisms, such as yeasts, through fermentation pathways was not explicitly found in the current literature search. Research often explores the enzymatic degradation of related compounds or the general utility of yeast fermentation products as chemoattractants, but a specific link to pentyl decanoate biosynthesis by microorganisms in fermentation was not established. fishersci.co.uknih.govfishersci.com

Interactions with Biological Systems

The interactions of pentyl decanoate with biological systems are diverse, ranging from its function as a pheromone to its utility as a biochemical reagent in scientific investigations.

Pheromonal Activity and Chemoattraction

One significant biological role of pentyl decanoate is its activity as a pheromone, particularly for certain insect species. The (R)-2-pentyl decanoate isomer has been identified as a pheromone component for the bagworm moth. wikipedia.orguni.lu Studies investigating the structure-activity relationship of this pheromone have demonstrated that its attractiveness is closely tied to its molecular structure and physical attributes, including electrostatic potential, Van der Waals electrostatic coded surface, size, shape, charge distribution, and chirality. wikipedia.org

Beyond the bagworm moth, pentan-2-yl decanoate, a synonym for 2-pentyl decanoate, is recognized as a floral compound and a semiochemical, indicating its involvement in chemical communication within the natural environment. Furthermore, pentyl decanoate has been cited in patent literature as a potential attractant for the codling moth and other lepidopteran species, suggesting its broader application in pest management strategies based on chemical communication. nih.gov The role of pentyl esters in insect chemical communication is further supported by findings on related compounds, such as 3-pentyl dodecanoate (B1226587), which serves as an aggregation pheromone component in the powder-post beetle, with blends of such esters often eliciting stronger aggregation responses than individual components.

Potential Biological Roles as Biochemical Reagents in Life Science Research

Pentyl decanoate, also referred to as amyl decanoate, is widely utilized as a biochemical reagent in life science research. fishersci.co.ukfishersci.com Its application extends to being employed as a biological material or an organic compound in various research contexts. The compound's versatility makes it valuable in diverse chemical applications within scientific investigations. Notably, pentyl decanoate is supplied for biopharma production, indicating its use in the research and development of biological products, including studies related to monoclonal antibodies (mAbs) and recombinant proteins.

Environmental and Ecotoxicological Research

Biodegradation and Environmental Fate

The environmental fate of pentyl decanoate (B1226879), like other fatty acid esters, is primarily governed by processes such as biodegradation, hydrolysis, adsorption, and volatilization.

Ready Biodegradability of Fatty Acid Esters

Fatty acid esters, including those structurally similar to pentyl decanoate such as methyl esters, are generally characterized by their ready biodegradability. This implies that they are expected to degrade rapidly in aerobic environmental conditions, including both aquatic and terrestrial environments. wikipedia.orgthegoodscentscompany.com

Numerous experimental studies, often conducted according to OECD guidelines (e.g., OECD 301B, 301D, 301F), confirm this characteristic. For instance, several methyl esters within the Short Chain Aliphatic Esters (SCAE) category have demonstrated ready biodegradability, achieving 75-90.4% biodegradation within a 28-day period. wikipedia.org Similarly, polyol esters, another group of fatty acid esters, are also considered readily biodegradable, showing significant degradation (e.g., 86% O2 consumption in 28 days for certain trimethylolpropane (B17298) triesters) when tested with activated sludge as inoculum. thegoodscentscompany.com

| Compound Class | Test Guideline (Example) | Biodegradation Extent (28 days) | Biodegradability Classification |

|---|---|---|---|

| Short Chain Aliphatic Methyl Esters (SCAE Me) | OECD 301 (various) | 75-90.4% | Ready Biodegradable |

| Polyol Esters (e.g., Trimethylolpropane triesters) | OECD 301F | 86% (O2 consumption) | Ready Biodegradable |

Hydrolysis as a Degradation Pathway

While hydrolysis can be a degradation pathway for esters, it is generally not considered a relevant primary degradation pathway for fatty acid methyl esters, including those like methyl decanoate, due to their established ready biodegradability. wikipedia.orgfishersci.sefishersci.com Estimated half-lives in water for these substances are typically long, ranging from over 1 year at pH 7 to 121-266 days at pH 8. wikipedia.orgfishersci.se However, enzymatic hydrolysis can occur in the environment, leading to the breakdown of esters into their constituent fatty acids and alcohols, which are then further metabolized. wikipedia.org

Adsorption to Soil and Sediment

The potential for adsorption to solid organic particles in soil and sediment is an important aspect of environmental fate. For many short chain aliphatic methyl esters, including those with longer carbon chains, log Koc values are generally greater than 3. This indicates a potential for significant adsorption to solid organic particles, suggesting that soil and sediment are expected to be the primary environmental compartments for their distribution. wikipedia.orgfishersci.sefishersci.com For instance, methyl decanoate has an estimated Koc of approximately 470, which suggests moderate mobility in soil and a tendency to adsorb to suspended solids and sediment in aquatic environments.

Volatilization from Environmental Compartments

The volatilization potential of fatty acid esters is influenced by their vapor pressure and Henry's Law constant. For methyl decanoate, which is structurally similar to pentyl decanoate, a vapor pressure of 0.037 mm Hg at 25 °C indicates that it will exist predominantly as a vapor in the ambient atmosphere. Its estimated Henry's Law constant of 0.0017 atm-cu m/mole suggests that volatilization from water surfaces is an important environmental fate process.

Estimated volatilization half-lives for methyl decanoate from model aquatic systems are approximately 5 hours for a model river and 6 days for a model lake. However, for fatty acid methyl esters with longer carbon chain lengths (typically C10 and above), volatilization is generally considered less relevant due to their lower vapor pressures. wikipedia.orgfishersci.se

| Compound (Example) | Vapor Pressure (25 °C) | Henry's Law Constant | Volatilization Half-life (Model River) | Volatilization Half-life (Model Lake) |

|---|---|---|---|---|

| Methyl decanoate | 0.037 mm Hg | 0.0017 atm-cu m/mole | ~5 hours | ~6 days |

Ecotoxicity Studies

Ecotoxicity studies evaluate the potential harmful effects of substances on living organisms in the environment. For fatty acid esters, aquatic organisms are a primary focus.

Aquatic Ecotoxicity of Esters and Related Compounds

Regarding aquatic ecotoxicity, a general trend has been observed for fatty acid esters: fish species tend to be the least sensitive aquatic organisms, while aquatic invertebrates (such as Daphnia magna) and algae often exhibit higher sensitivity. fishersci.se The toxicity of monoconstituent substances within the fatty acid methyl ester category has been observed to increase with increasing fatty acid carbon chain length, reaching a peak around C12. Beyond this chain length (e.g., C14 and longer), a decrease in toxicity is often noted, which is attributed to their significantly reduced water solubility, limiting their bioavailability to aquatic organisms. wikipedia.orgfishersci.se

Due to their ready biodegradability, fatty acid methyl esters are not expected to exhibit toxicity to aquatic microorganisms, and inhibition of activated sludge biodegradation activity is not anticipated. For instance, a study on methyl laurate (C12 methyl ester) showed no inhibiting effects on microorganism activity, with a NOEC (3 h) ≥ 1000 mg/L. fishersci.se

For the broader category of fatty acid esters, studies on aquatic organisms (fish, daphnia, algae) have frequently reported no acute or chronic effects up to the limit of their water solubility, suggesting low toxicity under environmentally relevant concentrations.

| Organism Group | Observed Sensitivity to Fatty Acid Esters | Key Findings / Trends |

|---|---|---|

| Fish | Least sensitive fishersci.se | Low toxicity; no acute toxicity observed up to certain loading rates for cracked gas oils (which contain fatty acid esters) |

| Aquatic Invertebrates (e.g., Daphnia magna) | Higher sensitivity fishersci.se | Toxicity can peak around C12 chain length; no chronic effect on Daphnia magna observed for some TMP esters (NOELR (15 d) ≥ 2570 mg/L) |

| Algae | Higher sensitivity fishersci.se | Toxicity can peak around C12 chain length; no effects observed up to water solubility limit for some TMP esters |

| Aquatic Microorganisms | Low sensitivity; no toxicity expected fishersci.se | No inhibiting effects (e.g., NOEC (3 h) ≥ 1000 mg/L for methyl laurate) fishersci.se |

Terrestrial Ecotoxicity Studies on Esters and Related Compounds

Terrestrial ecotoxicity studies on esters, including fatty acid esters and phthalate (B1215562) esters (PAEs), reveal varying impacts on soil ecosystems. Generally, the acute toxicity of lower aliphatic esters is considered low, though they can act as narcotics at high concentrations and their vapors may irritate eyes and mucous membranes. cenmed.com

Phthalate esters, a related class of compounds, are widely detected in agricultural soils and can pose environmental threats. nih.govwikipedia.orgontosight.ai Research indicates that PAEs can degrade soil quality by influencing properties such as bulk density, porosity, and enzyme functions, and by affecting soil nutrient levels. wikipedia.org In plants, PAEs have been shown to inhibit seed germination, reduce seedling survival, and hinder plant growth, potentially causing oxidative stress and affecting photosynthesis. wikipedia.org For soil animals, PAEs primarily impact feeding behavior, can reduce populations, and lead to various toxic effects. wikipedia.org For instance, the 14-day LC50 (lethal concentration to 50% of organisms) of isopropyl myristate, a fatty acid ester, for earthworms was reported to be greater than 20,000 mg/kg soil dry weight, indicating low toxicity to these terrestrial invertebrates. fishersci.ca Similarly, studies on Sorbitan (B8754009) esters, another group of fatty acid esters, showed no mortality in earthworms (Eisenia fetida) at a test concentration of 1000 mg/kg over a 14-day exposure period. fishersci.ca

The presence of PAEs in soil can also disrupt microbial diversity and community structures, although some studies suggest no significant impact on structural or functional diversity at concentrations comparable to those found in non-industrial environments. nih.gov However, at higher concentrations, a significant reduction in total culturable bacteria has been observed. nih.gov

Influence of Alkyl Chain Length on Toxicity

The alkyl chain length significantly influences the toxicity of ester compounds, although the specific trends can vary depending on the chemical class and the environmental compartment (aquatic vs. terrestrial).

For phthalate esters (PAEs), shorter-chain compounds (e.g., C1-C4 alkyl chain lengths like dimethyl phthalate and diethyl phthalate) tend to be acutely toxic at concentrations ranging from 0.21 to 377 mg/L, with toxicity generally increasing as water solubility decreases. scitoys.com Conversely, phthalate esters with longer alkyl chain lengths (six carbon atoms or more) were not acutely toxic at concentrations approaching their aqueous solubilities, largely due to their limited water solubility. scitoys.comuni.lu For example, in cotton seedlings, the ecotoxicity of PAEs was found to be in the order of dioctyl phthalate (DOP) > dibutyl phthalate (DBP) > diethyl phthalate (DEP), with toxicity increasing as alkyl chain length increased. atamankimya.com

In the case of fatty acid methyl esters, toxicity to aquatic invertebrates and algae has been observed to increase with increasing fatty acid C-chain length, reaching a peak at C12. Beyond C12 (e.g., C14 and longer), toxicity tends to decrease or become negligible at attainable concentrations due to decreasing water solubility. fishersci.cafishersci.no For example, methyl ester sulfonates (MES) showed increased toxicity to Daphnia magna with increasing carbon chain length. fishersci.com

However, for some levulinate esters, an inverse relationship between toxicity and alkyl chain length has been observed in terrestrial exposure studies with earthworms (Eisenia foetida), where methyl levulinate was the most toxic, followed by ethyl levulinate and butyl levulinate. In aquatic environments, the toxicity of these same levulinate esters generally increased with increasing alkyl chain length. nih.gov

This highlights that the relationship between alkyl chain length and toxicity is complex and depends on the specific chemical structure, the organism, and the exposure environment.

Environmental Risk Assessment of Pentyl Decanoate and its Analogs

Based on available ecotoxicological data for esters and related compounds, the environmental risk of pentyl decanoate and its analogs appears to be generally low. Pentyl decanoate is considered readily biodegradable, meaning it is quickly broken down in the environment. fishersci.ca This rapid degradation significantly reduces its persistence and, consequently, its long-term environmental impact.

Its low water solubility and high adsorption potential suggest that when released into the environment, pentyl decanoate is likely to partition to soil and sediment rather than remaining dissolved in the water column. fishersci.ca This partitioning limits its bioavailability to aquatic organisms. Studies on similar fatty acid esters and sorbitan esters indicate low toxicity to terrestrial organisms like earthworms and aquatic organisms such as algae and Daphnia. fishersci.cafishersci.cafishersci.no

Therefore, the environmental risk associated with pentyl decanoate is assessed as low, primarily due to its inherent biodegradability, limited water solubility, and low bioaccumulation potential in organisms.

Computational and Theoretical Chemistry

Molecular Dynamics (MD) Simulations of Ester Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For ester systems like pentyl decanoate (B1226879), MD simulations provide valuable insights into their thermophysical properties, structural arrangements, and interactions in various environments.

Detailed research findings from MD simulations on esters and their components, such as decanoates, reveal critical information about their behavior in pure form and in mixtures. For instance, simulations are employed to predict properties like liquid densities, surface tension, and viscosity over a range of temperatures. acs.org These simulations often assess the accuracy of different force fields, which are sets of parameters used to describe the potential energy of the system. Commonly used force fields for simulating esters and alkanes include both united-atom models like TraPPE-UA and all-atom models such as OPLS-AA and CHARMM. acs.orgacs.org

Studies on binary mixtures, such as those containing n-decane and methyl decanoate, use MD to investigate how the addition of esters affects the properties of fuels. acs.orgheatenergist.org These simulations can analyze local molecular structures, like the end-to-end length of molecular chains and intermolecular distances, to explain macroscopic property changes. heatenergist.org For example, simulations have shown that while the TraPPE-UA force field can accurately predict critical temperatures, all three major force fields (CHARMM, OPLS-AA, and TraPPE-UA) predict critical densities and pressures with similar accuracy. acs.org In another application, MD simulations have been used to explore the interaction of decanoate-containing surfactant molecules with lipid bilayers, modeling biological membranes. researchgate.netrsc.org These simulations detail the aggregation and insertion of molecules at membrane-water interfaces, using specific models for water (e.g., SPC/E) and algorithms to manage system parameters like temperature and pressure (e.g., Nose-Hoover thermostat, Berendsen barostat). rsc.org

| Force Field | Type | Typical Application/Finding for Ester-related Systems |

|---|---|---|

| TraPPE-UA | United-Atom | Accurately reproduces liquid densities and surface tensions over wide temperature ranges. acs.org Yields better critical temperature predictions for hydrocarbons. acs.org |

| OPLS-AA | All-Atom | Used for predicting thermophysical properties of fuel surrogates. heatenergist.org L-OPLS variant is most accurate for reproducing viscosity. acs.org |

| CHARMM | All-Atom | Can reproduce many aspects of vapor-liquid equilibrium behavior. acs.org Surface tension predictions are more accurate at lower temperatures. acs.org |

| MARTINI | Coarse-Grained | Successful in reproducing surface tensions of n-alkanes. acs.org |

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum chemistry methods used to investigate the electronic structure and energetics of molecules from first principles. These calculations are crucial for understanding the fundamental chemical properties of esters like pentyl decanoate, including their stability, reactivity, and reaction mechanisms.

DFT methods, particularly with functionals like B3LYP, are widely used to optimize molecular geometries and calculate thermochemical properties. asme.org More computationally intensive ab initio methods, such as the complete basis set (CBS-QB3) method, provide highly accurate calculations of properties like bond dissociation energies (BDEs). asme.org For large molecules like long-chain esters, hybrid methods have been developed. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method combines a high-level quantum method for the reactive center of a molecule with a lower-level, less computationally expensive method for the rest of the structure. rsc.org For example, an ONIOM[QCISD(T)/CBS:DFT] approach has been successfully used to calculate reaction energy barriers for hydrogen abstraction in large alkyl esters with high accuracy. rsc.org

These computational approaches have been applied to various esters to determine key energetic data. For ethyl decanoate, quantum chemical calculations of the standard enthalpy of formation showed excellent agreement with experimental values. researchgate.net For other model esters, DFT and ab initio calculations have been used to study unimolecular decomposition reactions, identifying the most favorable reaction pathways. researchgate.net Studies on methyl esters have systematically calculated the BDEs for various C-H and C-C bonds along the alkyl chain. asme.org These calculations show, for instance, that the C-H bonds on the carbon atom adjacent to the carbonyl group (α-carbon) are significantly weaker than other C-H bonds, making this site particularly susceptible to hydrogen abstraction reactions, a key step in combustion. asme.org

| Bond Type (in Methyl Esters) | Example Compound | Calculated Bond Dissociation Energy (BDE) (kJ mol⁻¹) | Method |

|---|---|---|---|

| Average C-C Bond | Methyl Tridecanoate | 380.1 | CBS-QB3 asme.org |

| Average C-H Bond | Methyl Hexanoate (B1226103) | 413.2 | CBS-QB3 asme.org |

| C-H at α-carbon | Methyl Butanoate | 393.5 | CBS-QB3 asme.org |

| C-H at β-carbon | Methyl Butanoate | 413.2 | CBS-QB3 asme.org |

Chemical Kinetic Modeling of Ester Combustion

Chemical kinetic modeling is essential for simulating the complex reaction networks that occur during the combustion of fuels like pentyl decanoate, which is a component of biodiesel. These models consist of hundreds or thousands of elementary reactions and chemical species, and they are used to predict combustion phenomena such as ignition delay, flame speed, and emissions.

Methyl decanoate is frequently used as a surrogate molecule in these models to represent the long-chain saturated esters found in biodiesel. llnl.govosti.gov Detailed chemical kinetic mechanisms have been developed specifically for methyl decanoate. acs.orgllnl.gov These comprehensive models are built upon established rules for alkane oxidation and include reaction pathways pertinent to both low- and high-temperature conditions. llnl.gov A key feature of these ester-specific models is their ability to accurately predict the early formation of CO2, a characteristic of biofuel combustion due to the presence of the ester group. llnl.govosti.gov

The development and validation of these models rely on experimental data from various laboratory setups, including jet-stirred reactors (JSR), shock tubes, and opposed-flow diffusion flames. llnl.govosti.govresearchgate.net For instance, a model for methyl decanoate was validated against data from a motored engine and a JSR. llnl.gov The main reaction pathway for the consumption of esters like methyl decanoate at high temperatures is initiated by the abstraction of hydrogen atoms, which produces fuel radicals. osti.govresearchgate.net These radicals then undergo β-scission to form alkenes and smaller oxygenated compounds like formaldehyde (B43269) and ketene. osti.govresearchgate.net Due to the complexity of detailed mechanisms, skeletal mechanisms are often derived for use in computational fluid dynamics (CFD) simulations of practical combustion devices. These smaller models are designed to reproduce the behavior of the full mechanism under specific conditions. osti.govresearchgate.net

| Model Subject | Mechanism Size | Validation Experiments | Key Findings/Features |

|---|---|---|---|

| Methyl Decanoate | Detailed Mechanism | CFR Motored Engine, Jet-Stirred Reactor (JSR) | Reproduces early CO2 formation unique to biofuels. llnl.gov |

| Methyl Decanoate | Skeletal Mechanism (648 species, 2998 reactions) | Opposed-Flow Diffusion Flame | Consumption dominated by H-abstraction, leading to alkenes and oxygenates. osti.govresearchgate.net |

| Methyl Heptanoate | Detailed Mechanism (1087 species, 4592 reactions) | Jet-Stirred Reactor (JSR) | Demonstrates cool flame and negative temperature coefficient (NTC) behavior. acs.org |

| Methyl Hexanoate | Detailed Mechanism (435 species, 1875 reactions) | Jet-Stirred Reactor (JSR) | Oxidation shows strong similarity to that of n-alkanes. acs.org |

QSAR Modeling for Predicting Properties and Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological activity. researchgate.netpharmdbm.com These models are widely used in toxicology and environmental science to predict the properties of chemicals, thereby reducing the need for costly and time-consuming experimental testing. nih.gov

The development of a QSAR model involves several key steps. pharmdbm.com First, a dataset of compounds with known activities (e.g., toxicity) is compiled. researchgate.net Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. pharmdbm.com These descriptors encode different aspects of the molecular structure, such as steric (size and shape), electronic (charge distribution), and hydrophobic properties. pharmdbm.com A mathematical model, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, is then generated to correlate the descriptors with the observed activity. researchgate.netnih.gov The final step is rigorous validation to ensure the model's robustness and predictive power, often assessed using techniques like leave-one-out cross-validation (Q²LOO) and prediction on an external test set. researchgate.netnih.gov

For esters, QSAR models have been successfully developed to predict properties like aquatic toxicity. researchgate.net In one study, a QSAR model was created for a dataset of 48 aliphatic esters to predict their toxicity towards the organism Tetrahymena pyriformis. researchgate.net The model used descriptors calculated by Dragon software and a genetic algorithm to select the most relevant ones for the MLR equation. researchgate.net The reliability of any QSAR model is confined to its applicability domain, which means it can only make reliable predictions for new chemicals that are structurally similar to those in the training set used to build the model. nih.govrguha.net

| Descriptor Type | Description | Example(s) |

|---|---|---|

| Electronic | Describe the electronic properties and charge distribution of the molecule. | Hammett constant (σ), Energy of Highest Occupied Molecular Orbital (EHOMO) pharmdbm.comnih.gov |

| Steric/Topological | Relate to the size, shape, and branching of the molecule. | Taft steric parameter (Es), Molar Refractivity (MR), Verloop Steric Parameter pharmdbm.com |

| Hydrophobic | Describe the molecule's affinity for nonpolar versus polar environments. | LogP (octanol-water partition coefficient) pharmdbm.com |

| Constitutional | Simple counts of atoms, bonds, rings, or molecular weight. | Molecular Weight (MW), Number of oxygen atoms pharmdbm.com |

Applications and Future Research Directions

Applications in Flavor and Fragrance Chemistry

Pentyl decanoate (B1226879) is widely recognized for its contributions to the sensory profiles of various products, particularly in the flavor and fragrance sectors.

Pentyl decanoate is used as a flavoring agent in food products and beverages, imparting a fruity, cognac, or winey aroma. cymitquimica.comhmdb.cathegoodscentscompany.comnih.gov Its presence contributes to a sweet, fruity taste. netascientific.com

Esters, including decanoates, are significant contributors to the aroma profiles of fermented products. tandfonline.com While specific mentions of pentyl decanoate in all these fermented products are less direct in the search results, related decanoate esters (e.g., ethyl decanoate, methyl decanoate) are frequently cited as key aroma compounds.

Cider: Esters like ethyl decanoate, ethyl octanoate (B1194180), and ethyl hexanoate (B1226103) are crucial for the desirable fruity flavor of cider, often present at concentrations above their odor thresholds. mdpi.commdpi.comung.sinih.gov For instance, 3-methylbutyl n-decanoate has been identified as a unique fruity odorant in certain ciders. mdpi.com

Blue Cheese: While methyl decanoate has been identified as a component of the aroma fraction of blue cheese, the direct contribution of pentyl decanoate to blue cheese aroma is less explicitly detailed in the provided search results. nih.govifoodmm.comthegoodscentscompany.comoregonstate.edu However, methyl ketones and secondary alcohols are also main classes of compounds identified in blue cheese fat. oregonstate.edu

The following table summarizes the reported aroma characteristics of pentyl decanoate and related decanoate esters in various applications:

| Compound Name | Application Area | Aroma Description | Source Index |

| Pentyl decanoate | Flavoring Agent, Fragrance Component | Fruity, cognac, winey, oily, fatty, waxy, floral, sweet, fermented | cymitquimica.comthegoodscentscompany.comscent.vn |

| Ethyl decanoate | Tequila, Cider, Fermented Fish, Wine | Fruity, green apple, brandy, wine-like, sweet, tropical fruits, estery, cognac | netascientific.comtandfonline.comacs.orgmdpi.commdpi.comung.sinih.govatamanchemicals.comtandfonline.com |

| Methyl decanoate | Blue Cheese, Cassava, Farine | Aroma component | nih.gov |

Role as Flavoring Agent

Industrial and Material Science Applications

Beyond its sensory applications, pentyl decanoate and related decanoate esters have roles in industrial and material science contexts.

Pentyl decanoate, as an ester formed from pentanol (B124592) and decanoic acid, serves as a chemical intermediate and building block in the synthesis of other chemical compounds. cymitquimica.comcalpaclab.combldpharm.com Decanoic acid itself is used to manufacture esters for various purposes and as an intermediate in chemical syntheses. atamanchemicals.comnih.gov Similarly, ethyl decanoate is a valuable building block in organic synthesis for creating more complex molecules. netascientific.com

Fatty esters, including decanoate esters, have been explored as potential biolubricants, aiming to replace petroleum-based materials with environmentally friendly alternatives. iastate.edu Some decanoate esters of selected polyols have shown melting points and viscosities suitable for use as biolubricants. iastate.edu Decanoic acid is also used industrially in the manufacture of lubricants and greases. atamanchemicals.comnih.gov

Pentyl decanoate is suitable for use as a fragrance component in cosmetics. cymitquimica.com More broadly, decanoic acid is commonly used in the cosmetic and personal care industries. atamanchemicals.com Ethyl decanoate, a related ester, serves as an emollient in cosmetic formulations, improving skin texture and moisture retention, and is used in lotions and creams for a smooth, non-greasy application. netascientific.comatamanchemicals.comeuropa.eu

Potential as a Lubricant Component

Emerging Research Areas

Future research pertaining to pentyl decanoate is poised to explore innovative synthetic methodologies, refine analytical characterization techniques, delve deeper into its biological activities, establish sustainable production pathways, and uncover novel industrial applications.

Emerging research in the synthesis of pentyl decanoate focuses on developing more efficient, selective, and environmentally friendly methods. Enzymatic synthesis, particularly utilizing lipases, presents a promising avenue. Lipase (B570770) B from Candida antarctica (CALB) has been successfully employed in esterification and transesterification reactions for the production of various esters, including those derived from decanoic acid. researchgate.netmdpi.comnih.govijps.in This biocatalytic approach offers advantages such as mild reaction conditions, high specificity, and reduced waste generation. For instance, vinyl decanoate has been investigated as an acyl donor in enzymatic transesterification for synthesizing sugar esters, suggesting its potential as a precursor for pentyl decanoate synthesis when coupled with pentanol. mdpi.comacs.org

Beyond biocatalysis, ultrasound-assisted synthesis is gaining traction as an eco-friendly approach for producing saturated aliphatic esters. This method utilizes p-toluenesulfonic acid as a catalyst, enabling good yields within short reaction times under mild conditions. tandfonline.comresearchgate.net While not exclusively studied for pentyl decanoate, the general applicability of this technique to aliphatic esters suggests its relevance for novel pentyl decanoate production. Furthermore, explorations into new chemical pathways for synthesizing vinyl esters, such as reacting vinyloxy trimethylsilane (B1584522) with acyl chlorides in the presence of potassium fluoride (B91410) and 18-crown-6 (B118740) ether, could indirectly contribute to novel routes for pentyl decanoate by providing efficient access to vinyl decanoate intermediates. tandfonline.com

The accurate detection and quantification of pentyl decanoate, especially at trace levels, are critical for various applications. Advanced characterization techniques are continuously being developed and refined. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone, widely used for the identification and quantification of esters in complex matrices, including those found in insect pheromones and essential oils. plos.orgnih.govmdpi.comphcog.comfrontiersin.orgcabidigitallibrary.org High Resolution Mass Spectrometry (HRMS) complements GC-MS by providing precise mass measurements and detailed fragmentation patterns, which are invaluable for unequivocal identification and structural elucidation of esters. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H NMR and ¹³C NMR, is indispensable for confirming the molecular structure and purity of synthesized pentyl decanoate. ijps.intandfonline.comnih.gov High-Performance Liquid Chromatography (HPLC) is employed for the analysis of reaction mixtures, purification processes, and precise determination of compound concentrations. mdpi.comijps.inacs.orgfrontiersin.org In the context of biological studies, particularly for volatile compounds, Electroantennographic Detection (EAD) coupled with GC offers a highly sensitive method for identifying compounds that elicit a physiological response in insect antennae, potentially aiding in the trace analysis of pentyl decanoate as a pheromone. researchgate.net

Research into the biological activities of pentyl decanoate is expanding beyond its known role in flavors and fragrances. A significant area of focus is its potential as an insect pheromone. For instance, (R)-2-pentyl decanoate is recognized as a pheromone for the bagworm moth. nih.gov Moreover, other pentyl dodecanoate (B1226587) isomers have been identified as aggregation pheromones in beetles, suggesting that pentyl decanoate itself or its structural analogs could play roles in insect communication and behavior. plos.orgnih.gov This opens avenues for its application in pest management strategies, such as developing lures or mating disruptors.

Furthermore, pentyl decanoate, as a fatty acid ester, is being investigated for its antimicrobial properties. Fatty acid esters, including pentyl and hexyl esters of long-chain fatty acids, have demonstrated antimicrobial activity against a range of bacteria and fungi. phcog.comfrontiersin.orgontosight.aiessencejournal.complos.orguctm.edu For example, defensive secretions from millipedes, which contain these types of esters, have exhibited antimicrobial potential against pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. plos.org This suggests a broader biological spectrum for pentyl decanoate, warranting further detailed profiling of its antimicrobial, and potentially other, biological activities.